2-Chloro-6-fluorobenzyl isothiocyanate
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Overview
Description
2-Chloro-6-fluorobenzyl isothiocyanate is a chemical compound with the molecular formula C8H5ClFNS and a molecular weight of 201.65 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of isothiocyanates typically involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This process can be done in a one-pot process or a two-step approach . Another method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .Chemical Reactions Analysis
Isothiocyanates, including 2-Chloro-6-fluorobenzyl isothiocyanate, are known to react with both amino and thiol groups, yielding various products such as thiocarbamoyl conjugates, N, N′ -disubstituted thiourea, and dithiourethane adducts .Scientific Research Applications
Anticarcinogenic Potential
Isothiocyanates, including 2-Chloro-6-fluorobenzyl isothiocyanate , have been studied for their anticarcinogenic properties. They are known to be biologically active products resulting from the hydrolysis of glucosinolates found in cruciferous vegetables . These compounds have shown promise in chemoprevention due to their ability to modulate enzymes involved in carcinogen metabolism and to induce apoptosis in malignant cells .
Anti-Inflammatory Applications
The anti-inflammatory properties of isothiocyanates make them candidates for treating chronic inflammation-related conditions. They have been shown to inhibit the production of pro-inflammatory mediators and may play a role in preventing inflammatory diseases .
Antioxidative Effects
Isothiocyanates have antioxidative capabilities, which are crucial in protecting cells from oxidative stress, a factor in many chronic diseases. Their ability to activate antioxidant defense systems in the body is a key area of interest in reducing the risk of various oxidative stress-induced conditions .
Neuroprotective Effects
Research has indicated that isothiocyanates may offer neuroprotective benefits. Sulforaphane, a well-studied isothiocyanate, has been shown to counteract amyloid β (Aβ) aggregation in Alzheimer’s disease, suggesting that similar compounds could have potential applications in the prevention of neurodegenerative diseases .
Antimicrobial Activity
Isothiocyanates have demonstrated antimicrobial properties against a variety of pathogens. Their mechanism of action includes disrupting microbial membranes and interfering with microbial metabolism, which could make them useful as natural preservatives or in developing new antimicrobial agents .
Mechanism of Action
are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .
Safety and Hazards
While specific safety data for 2-Chloro-6-fluorobenzyl isothiocyanate was not found, a related compound, 2-Chloro-6-fluorobenzyl bromide, is known to cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-chloro-3-fluoro-2-(isothiocyanatomethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNS/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATGRUYLWCJYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN=C=S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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